

what is the chemical structure of Photoacoustic contrast agent-2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Photoacoustic contrast agent-2

Cat. No.: B12386296 Get Quote

In-depth Technical Guide on Photoacoustic Contrast Agents

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Photoacoustic imaging (PAI) is a rapidly advancing biomedical imaging modality that provides high-resolution images of optical energy absorption deep within biological tissues. This hybrid technique combines the high contrast of optical imaging with the deep penetration of ultrasound, offering significant advantages for preclinical and clinical research. The sensitivity and specificity of PAI can be substantially enhanced through the use of exogenous contrast agents, which are molecules or nanoparticles designed to strongly absorb light at specific wavelengths.

This guide provides a detailed examination of photoacoustic contrast agents, with a particular focus on a commercially available yet structurally undisclosed agent, referred to as "Photoacoustic contrast agent-2." Due to the proprietary nature of this specific agent, its chemical structure is not publicly available. However, based on its commercial classification as a multifunctional dye, this guide will delve into the broader class of organic dyes used in photoacoustic imaging, providing a framework for understanding its potential properties and applications.

The Challenge of "Photoacoustic Contrast Agent-2"

A thorough investigation of scientific literature and chemical databases reveals that "Photoacoustic contrast agent-2" is a product identifier used by commercial suppliers, such as MedChemExpress. It is described as a multifunctional dye, but its precise chemical structure, molecular formula, and associated experimental data are not disclosed in publicly accessible resources. This lack of information precludes a detailed analysis of its specific synthesis, mechanism of action, and quantitative performance.

To provide a valuable technical resource, this guide will therefore focus on the principles and well-characterized examples of organic dye-based photoacoustic contrast agents, which likely encompass the characteristics of "Photoacoustic contrast agent-2."

Core Concepts of Photoacoustic Contrast Agents

The fundamental principle of a photoacoustic contrast agent is its ability to absorb light and efficiently convert that energy into heat, leading to thermoelastic expansion and the generation of ultrasonic waves. These waves are then detected by an ultrasound transducer to form an image.

Key Properties of an Ideal Photoacoustic Contrast Agent:

- High Molar Extinction Coefficient: Strong absorption of light in the near-infrared (NIR) window (700-1700 nm), where biological tissue has minimal absorption and scattering, allowing for deeper penetration.
- High Photostability: Resistance to degradation upon exposure to light, ensuring consistent signal generation.
- Low Fluorescence Quantum Yield: A low efficiency of emitting absorbed energy as fluorescence, maximizing the energy converted to heat for a stronger photoacoustic signal.
- Biocompatibility and Low Toxicity: Safe for in vivo applications with minimal adverse effects.
- High Target Specificity: The ability to accumulate at a specific biological target for molecular imaging.

Organic Dyes as Photoacoustic Contrast Agents

Organic dyes are a major class of photoacoustic contrast agents due to their tunable optical properties, relatively small size, and potential for chemical modification.

Common Classes of Organic Dyes in PAI:

- Cyanine Dyes: A versatile class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The length of the polymethine chain can be adjusted to tune the absorption wavelength. Indocyanine green (ICG) is an FDA-approved cyanine dye widely used in clinical applications.
- Porphyrin Derivatives: These molecules, structurally related to the heme group in hemoglobin, exhibit strong absorption in the visible and NIR regions. They are often used in photodynamic therapy and can also serve as photoacoustic contrast agents.
- Phthalocyanines and Naphthalocyanines: These are large, aromatic macrocyclic compounds with intense absorption in the NIR-II window (1000-1700 nm), enabling deeper tissue imaging.
- Diketopyrrolopyrrole (DPP)-based Dyes: These dyes are known for their high molar extinction coefficients and good photostability, making them promising candidates for photoacoustic imaging.

Experimental Protocols for Characterization

The evaluation of a novel photoacoustic contrast agent involves a series of in vitro and in vivo experiments to determine its physicochemical and imaging properties.

In Vitro Characterization:

- Synthesis and Purification: The synthesis of the dye is typically followed by purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.
- Spectroscopic Analysis:

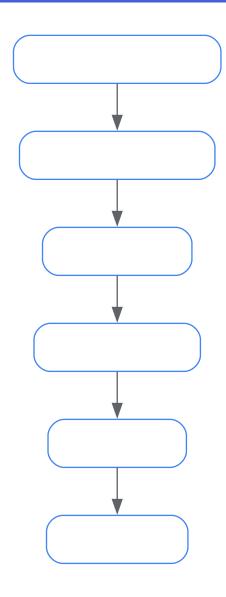
- UV-Vis-NIR Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λmax).
- Fluorometry: To measure the fluorescence emission spectrum and calculate the fluorescence quantum yield.
- Photostability Assay: The agent is exposed to continuous laser irradiation at its λmax, and the change in its absorbance is monitored over time.
- Photoacoustic Signal Measurement: The agent is placed in a phantom (e.g., a tube embedded in an agarose gel) and imaged using a photoacoustic imaging system to quantify the signal intensity as a function of concentration.

In Vivo Evaluation:

- Animal Model: A suitable animal model of a specific disease (e.g., a tumor-bearing mouse) is chosen.
- Agent Administration: The contrast agent is administered to the animal, typically via intravenous injection.
- Photoacoustic Imaging: The animal is imaged at different time points post-injection to assess the biodistribution, tumor accumulation, and clearance of the agent.
- Biodistribution and Toxicity Studies: After imaging, major organs are harvested to quantify the accumulation of the agent and to assess any potential toxicity through histological analysis.

Data Presentation

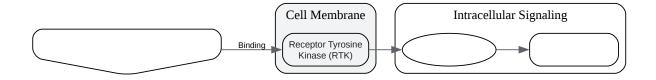
Quantitative data from these experiments are crucial for comparing the performance of different contrast agents.



Property	Typical Values for Organic Dyes	Significance
λmax (nm)	700 - 1200	Determines the optimal laser wavelength for imaging.
Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	> 100,000	A higher value indicates stronger light absorption.
Fluorescence Quantum Yield (Φf)	< 0.1	A lower value leads to a stronger photoacoustic signal.
Photostability (% remaining after 1h)	> 80%	Indicates the stability of the agent during imaging.
In Vivo Tumor-to-Background Ratio	> 2	A higher ratio indicates better contrast and target specificity.

Logical Workflow for Contrast Agent Development

The development and validation of a new photoacoustic contrast agent follows a logical progression from initial design to in vivo application.


Click to download full resolution via product page

Caption: Workflow for Photoacoustic Contrast Agent Development.

Signaling Pathway Visualization in Molecular Imaging

Photoacoustic contrast agents can be conjugated with targeting moieties (e.g., antibodies, peptides) to visualize specific molecular pathways in vivo. For example, an agent targeting a receptor tyrosine kinase (RTK) can be used to image tumor growth signaling.

Click to download full resolution via product page

Caption: Targeted imaging of a cell surface receptor signaling pathway.

Conclusion

While the specific chemical identity of "**Photoacoustic contrast agent-2**" remains proprietary, a comprehensive understanding of the principles governing organic dye-based photoacoustic contrast agents provides a strong foundation for its potential application. The development of novel contrast agents with improved optical properties, biocompatibility, and targeting capabilities continues to be a major driving force in advancing the field of photoacoustic imaging, with significant potential to impact biomedical research and clinical diagnostics. The methodologies and frameworks presented in this guide offer a robust approach for the evaluation and application of such agents.

 To cite this document: BenchChem. [what is the chemical structure of Photoacoustic contrast agent-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386296#what-is-the-chemical-structure-of-photoacoustic-contrast-agent-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com